molecular formula C11H16OS B2656770 3-Methyl-1-(phenylsulfanyl)butan-2-ol CAS No. 343331-59-9

3-Methyl-1-(phenylsulfanyl)butan-2-ol

Cat. No.: B2656770
CAS No.: 343331-59-9
M. Wt: 196.31
InChI Key: JYKAAQDFSNKNJE-UHFFFAOYSA-N
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Description

3-Methyl-1-(phenylsulfanyl)butan-2-ol ( 343331-59-9) is an organic compound with the molecular formula C 11 H 16 OS and a molecular weight of 196.31 g/mol . It is characterized by a structure that incorporates both a hydroxyl group and a phenylsulfanyl (thioether) moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The primary research value of this compound lies in its role as a building block for the synthesis of more complex molecules and in the study of structure-activity relationships. Compounds featuring the phenylsulfanyl functional group have demonstrated significant research potential in neuropharmacology. For instance, the structurally related compound 4-(phenylsulfanyl)butan-2-one (4-PSB-2) has been investigated for its ability to improve impaired fear memory retrieval in an Alzheimer's disease (AD) mouse model by reducing the expression of key inflammatory markers such as TNF-α, COX-2, and iNOS . This suggests that the phenylsulfanyl pharmacophore may be a key structural element for bioactivity, positioning this compound as a compound of interest for researchers exploring novel therapeutic candidates for neurodegenerative and neuroinflammatory conditions . Furthermore, sulfur-containing compounds are pivotal in metal-catalyzed reactions for constructing antidepressant molecules, highlighting the broader utility of such scaffolds in pharmaceutical development . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-phenylsulfanylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-9(2)11(12)8-13-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKAAQDFSNKNJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CSC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical and Physical Properties

While specific, experimentally determined data for 3-Methyl-1-(phenylsulfanyl)butan-2-ol is not widely available in the cited literature, its properties can be predicted based on its structure and comparison with analogous compounds.

PropertyValue
Molecular Formula C₁₁H₁₆OS
Molecular Weight 196.31 g/mol
Appearance Expected to be a colorless to pale yellow liquid
Boiling Point Estimated to be > 200 °C at atmospheric pressure
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, dichloromethane, acetone) and sparingly soluble in water.

Chemical Transformations and Reactivity of 3 Methyl 1 Phenylsulfanyl Butan 2 Ol

Reactions at the Hydroxyl Functionality

The secondary alcohol group is a key site for various chemical modifications, enabling the synthesis of a diverse array of derivatives.

The hydroxyl group of 3-Methyl-1-(phenylsulfanyl)butan-2-ol can undergo esterification to form the corresponding esters. A common method for this transformation is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, typically concentrated sulfuric acid. This is a reversible process, and to drive the equilibrium towards the ester product, an excess of either the alcohol or the carboxylic acid is often used, or water is removed as it is formed.

For instance, the reaction with acetic acid would yield 3-methyl-1-(phenylsulfanyl)butan-2-yl acetate. The general reaction is as follows:

R-COOH + this compound ⇌ R-COO-CH(CH(CH₃)₂)CH₂SPh + H₂O

Carboxylic Acid (R-COOH)Ester Product
Acetic Acid3-methyl-1-(phenylsulfanyl)butan-2-yl acetate
Propanoic Acid3-methyl-1-(phenylsulfanyl)butan-2-yl propanoate
Benzoic Acid3-methyl-1-(phenylsulfanyl)butan-2-yl benzoate

Etherification of this compound can be achieved through various methods, such as the Williamson ether synthesis. This would typically involve deprotonating the alcohol with a strong base to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

This compound + NaH → 3-Methyl-1-(phenylsulfanyl)butan-2-oxide Na⁺

3-Methyl-1-(phenylsulfanyl)butan-2-oxide Na⁺ + R-X → 3-Methyl-1-(phenylsulfanyl)-2-(alkoxy)butane + NaX

Alkyl Halide (R-X)Ether Product
Methyl Iodide2-methoxy-3-methyl-1-(phenylsulfanyl)butane
Ethyl Bromide2-ethoxy-3-methyl-1-(phenylsulfanyl)butane
Benzyl Chloride2-(benzyloxy)-3-methyl-1-(phenylsulfanyl)butane

As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 3-methyl-1-(phenylsulfanyl)butan-2-one. A variety of oxidizing agents can be employed for this transformation. Milder reagents are often preferred to avoid over-oxidation or side reactions involving the sulfur atom. researchgate.net

Pyridinium chlorochromate (PCC) is a common and effective reagent for the oxidation of secondary alcohols to ketones without affecting other sensitive functional groups. libretexts.orgquora.comquizlet.com The reaction is typically carried out in a non-aqueous solvent such as dichloromethane.

This compound + PCC → 3-Methyl-1-(phenylsulfanyl)butan-2-one

Other oxidizing agents that can be used include chromic acid (H₂CrO₄), though this is a harsher reagent. The choice of oxidant can be crucial to achieve chemoselectivity, particularly to avoid oxidation of the phenylsulfanyl group. researchgate.net

Oxidizing AgentProduct
Pyridinium Chlorochromate (PCC)3-Methyl-1-(phenylsulfanyl)butan-2-one
Chromic Acid (H₂CrO₄)3-Methyl-1-(phenylsulfanyl)butan-2-one
Swern Oxidation3-Methyl-1-(phenylsulfanyl)butan-2-one

The acid-catalyzed dehydration of this compound involves the elimination of a water molecule to form one or more alkene products. The reaction typically proceeds via a carbocation intermediate.

The mechanism for the acid-catalyzed dehydration of a secondary alcohol generally proceeds through an E1 pathway. chemguide.co.uk The first step involves the protonation of the hydroxyl group by the acid catalyst to form a good leaving group, water. Subsequently, the loss of a water molecule generates a secondary carbocation. Finally, a base (such as water or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond.

In the case of this compound, the initial carbocation formed is at the C2 position. This carbocation can then lead to the formation of different alkenes depending on which adjacent proton is removed.

The dehydration of this compound can potentially yield two constitutional isomers: 3-methyl-1-(phenylsulfanyl)but-1-ene and 3-methyl-1-(phenylsulfanyl)but-2-ene. The regioselectivity of this elimination reaction is generally governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. stackexchange.comdoubtnut.com In this case, 3-methyl-1-(phenylsulfanyl)but-2-ene is the more substituted alkene.

However, the stability of the transition state leading to the products also plays a crucial role, as described by the Hammond postulate. stackexchange.com The formation of 3-methyl-1-(phenylsulfanyl)but-1-ene proceeds through a transition state that has some benzylic character due to the proximity of the phenyl group, which could offer some stabilization. Despite this, the formation of the more substituted alkene is generally favored.

Furthermore, 3-methyl-1-(phenylsulfanyl)but-2-ene can exist as E and Z stereoisomers. Typically, the E-isomer is the thermodynamically more stable and is expected to be the major stereoisomer formed.

Alkene ProductStructureStability
3-methyl-1-(phenylsulfanyl)but-1-eneCH₃CH(CH₃)CH=CHSPhLess substituted
(E)-3-methyl-1-(phenylsulfanyl)but-2-ene(E)-CH₃C(CH₃)=CHCH₂SPhMore substituted, trans
(Z)-3-methyl-1-(phenylsulfanyl)but-2-ene(Z)-CH₃C(CH₃)=CHCH₂SPhMore substituted, cis

Elimination Reactions (Dehydration) and Resulting Alkenes

Reactions Involving the Phenylsulfanyl Moiety

The phenylsulfanyl group in this compound is also susceptible to chemical transformation, most notably oxidation. The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone, without affecting the hydroxyl group if appropriate reagents are used.

Selective oxidation of the sulfide (B99878) to the sulfoxide can be achieved using one equivalent of an oxidizing agent such as hydrogen peroxide in the presence of a catalyst. jsynthchem.com The resulting product would be 3-methyl-1-(phenylsulfinyl)butan-2-ol.

This compound + H₂O₂ → 3-Methyl-1-(phenylsulfinyl)butan-2-ol

Further oxidation with a stronger oxidizing agent or an excess of the same reagent can lead to the formation of the sulfone, 3-methyl-1-(phenylsulfonyl)butan-2-ol. organic-chemistry.org

This compound + 2 H₂O₂ → 3-Methyl-1-(phenylsulfonyl)butan-2-ol

These oxidation reactions are significant as they introduce new functional groups and can alter the biological and chemical properties of the molecule.

Oxidation StateCompound Name
SulfideThis compound
Sulfoxide3-Methyl-1-(phenylsulfinyl)butan-2-ol
Sulfone3-Methyl-1-(phenylsulfonyl)butan-2-ol

Oxidation to Sulfoxides and Sulfones

The oxidation of the thioether moiety in this compound to the corresponding sulfoxide and sulfone represents a fundamental transformation. This process not only changes the electronic and steric properties of the molecule but also opens up new avenues for further reactions. The oxidation can be controlled to selectively yield either the sulfoxide or the sulfone by choosing appropriate reagents and reaction conditions. nih.govmdpi.com

A wide array of oxidizing agents can accomplish this transformation. Hydrogen peroxide (H₂O₂) is a common and environmentally benign choice, often used in conjunction with a catalyst to enhance its reactivity and selectivity. researchgate.net Other reagents include peracids (like m-chloroperbenzoic acid, mCPBA), sodium periodate, and urea-hydrogen peroxide (UHP). organic-chemistry.orgorientjchem.org The choice of oxidant and conditions is crucial for avoiding overoxidation to the sulfone when the sulfoxide is the desired product. nih.gov

Oxidizing SystemTarget ProductKey Features
H₂O₂ / Acetic AcidSulfoxideTransition-metal-free, simple procedure with high yields (90-99%). nih.gov
H₂O₂ / Sc(OTf)₃SulfoxideHigh chemoselectivity, compatible with many protecting groups. organic-chemistry.org
H₂O₂ / Tantalum CarbideSulfoxideHigh yields, catalyst is recoverable and reusable. organic-chemistry.org
H₂O₂ / Niobium CarbideSulfoneEfficiently affords sulfones, catalyst is recoverable and reusable. organic-chemistry.org
H₂O₂ / Na₂WO₄SulfoneEffective for synthesis of sulfones under organic solvent-free conditions. researchgate.net
Urea-Hydrogen Peroxide (UHP)Sulfoxide/SulfoneStable, inexpensive, and easily handled solid-state oxidant. organic-chemistry.orgorganic-chemistry.org
m-CPBASulfoxide/SulfoneCommon laboratory reagent; overoxidation can occur. orientjchem.org
SelectfluorSulfoxide/SulfoneUses H₂O as the oxygen source, fast reactions at ambient temperature. organic-chemistry.org

Given the presence of a secondary alcohol in this compound, chemoselectivity is a key consideration during oxidation. The goal is to oxidize the sulfur atom without affecting the hydroxyl group. Many modern oxidation systems exhibit excellent chemoselectivity, preferentially targeting the nucleophilic sulfur atom over the alcohol.

For instance, the use of scandium triflate (Sc(OTf)₃) as a catalyst with hydrogen peroxide allows for the highly selective mono-oxidation of alkyl-aryl sulfides to sulfoxides, even in the presence of sensitive functional groups. organic-chemistry.org Similarly, systems like LiNbMoO₆ with H₂O₂ are known to chemoselectively oxidize sulfides while tolerating hydroxyl groups. organic-chemistry.org The selectivity for sulfoxide over sulfone can often be controlled by adjusting the stoichiometry of the oxidant; using approximately one equivalent of the oxidizing agent typically favors the formation of the sulfoxide. organic-chemistry.org In contrast, an excess of the oxidant and/or more forcing conditions, such as elevated temperatures, will drive the reaction toward the sulfone. mdpi.comorganic-chemistry.org

Oxidation of the prochiral sulfur atom in this compound can be performed enantioselectively to produce a chiral sulfoxide. This transformation is of significant interest as chiral sulfoxides are valuable intermediates in asymmetric synthesis. The success of such a reaction often depends on a chiral catalyst or reagent that can differentiate between the two lone pairs of electrons on the sulfur atom.

Modified Sharpless epoxidation reagents have been adapted for the asymmetric oxidation of sulfides. For β-hydroxythioethers, it has been found that protecting the hydroxyl group can be a necessary prerequisite for achieving high enantioselectivity. researchgate.net Another strategy involves using chiral manganese complexes in the presence of an oxidant like H₂O₂. These catalytic systems can provide chiral sulfoxides in high yields and with excellent enantioselectivities (>99% ee) for a variety of sulfide substrates. rsc.org

Chiral Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Reference
Modified Sharpless ReagentProtected S-methyl-β-hydroxythioethersUp to 80% (can be >98% after crystallization) researchgate.net
Pre-formed Manganese Complex / H₂O₂ / Carboxylic AcidAryl alkyl, aryl benzyl, cyclic sulfides>99% rsc.org

Thioether Cleavage and Desulfurization Reactions

Cleavage of the carbon-sulfur bond in this compound, or its derivatives, is a key step in desulfurization. A common strategy for cleaving the robust C-S bond is to first activate the sulfur atom, typically through oxidation. The resulting sulfone is a much better leaving group than the corresponding sulfide. acs.org

Oxidation : The thioether is oxidized to the corresponding sulfone using reagents like hydrogen peroxide. acs.org

Removal : The sulfone can then be removed. In industrial applications, this is often done by extraction. acs.org In a synthetic context, the sulfonyl group can be eliminated or substituted. Thermal decomposition of sulfones can also lead to desulfurization via the extrusion of sulfur dioxide (SO₂). acs.org

Alternative desulfurization methods can proceed through different mechanisms, such as those involving single-electron transfer (SET) reduction or homolytic substitution at the sulfur atom, which are often initiated photochemically or electrochemically. researchgate.net

Nucleophilic Substitution and Elimination Mediated by the Thioether

The thioether group, and particularly its oxidized sulfoxide and sulfone derivatives, can significantly influence substitution and elimination reactions involving the adjacent alcohol.

Neighboring Group Participation: The sulfur atom in a β-hydroxy thioether can act as a neighboring group, influencing the reactivity at the carbon bearing the hydroxyl group. masterorganicchemistry.com If the hydroxyl group is converted into a good leaving group, the sulfur atom can participate in its displacement to form a cyclic sulfonium (B1226848) ion intermediate. This intermediate is then opened by a nucleophile, often with retention of stereochemistry.

Elimination Reactions: The oxidized derivative, 3-methyl-1-(phenylsulfinyl)butan-2-ol, can undergo a thermal syn-elimination reaction, also known as a sulfoxide elimination. wikipedia.org This concerted, intramolecular process involves a five-membered cyclic transition state, leading to the formation of an alkene and a sulfenic acid. This reaction is a mild and synthetically useful method for introducing carbon-carbon double bonds. wikipedia.org Depending on the availability of protons, the elimination from 3-methyl-1-(phenylsulfinyl)butan-2-ol could potentially yield either 3-methyl-1-phenylbut-1-ene (B1181039) or 3-methyl-1-phenylbut-2-ene.

Similarly, β-hydroxy sulfones can undergo elimination reactions, although typically under different conditions than sulfoxides. nih.gov

Carbon-Carbon Bond Forming Reactions Utilizing this compound

This compound can serve as a precursor for carbon-carbon bond formation, primarily by leveraging the ability of the sulfur atom to stabilize an adjacent carbanion. The protons on the carbon atom alpha to the sulfur (C1) are more acidic than those of a simple alkane, allowing for deprotonation with a strong base (e.g., n-butyllithium) to form a nucleophilic carbanion.

This strategy is greatly enhanced by first oxidizing the thioether to the sulfoxide or sulfone. The electron-withdrawing sulfinyl and, especially, sulfonyl groups significantly increase the acidity of the α-protons, making deprotonation much more facile. researchgate.net The resulting α-sulfonyl carbanion is a soft nucleophile that can react with a variety of electrophiles to form new C-C bonds. researchgate.net

The primary site for functionalization is the carbon adjacent to the sulfur atom (C1). After deprotonation of the sulfone derivative with a strong base like an organolithium reagent or lithium diisopropylamide (LDA), the resulting α-lithiated species can participate in reactions with a range of electrophiles. This allows for the construction of more complex carbon skeletons.

ElectrophileProduct TypeReaction Description
Alkyl Halides (R-X)Elongated Carbon ChainThe α-sulfonyl carbanion acts as a nucleophile in an Sɴ2 reaction to displace a halide, forming a new C-C bond. researchgate.net
Aldehydes / Ketones (R₂C=O)β-Hydroxy SulfoneNucleophilic addition of the carbanion to the carbonyl carbon, followed by aqueous workup, yields a β-hydroxy sulfone.
Epoxidesγ-Hydroxy SulfoneThe carbanion opens the epoxide ring via nucleophilic attack, typically at the less sterically hindered carbon.
α,β-Unsaturated CarbonylsMichael AdductThe carbanion undergoes a conjugate (Michael) addition to the β-carbon of the unsaturated system. researchgate.net

This synthetic strategy provides a powerful method for elaborating the structure of this compound, transforming it into a variety of more complex molecules.

Cyclization Reactions for Heterocycle Synthesis

The bifunctional nature of this compound, possessing both a hydroxyl group and a phenylsulfanyl moiety, makes it a viable precursor for the synthesis of sulfur-containing heterocycles through intramolecular cyclization. These reactions typically proceed via activation of the hydroxyl group, followed by nucleophilic attack by the sulfur atom, leading to the formation of a new carbon-sulfur bond and subsequent ring closure. The most probable heterocyclic product from such a reaction would be a substituted tetrahydrothiophene.

Detailed Research Findings

While specific studies on the cyclization of this compound are not extensively documented in publicly available literature, the reactivity of analogous γ-hydroxy sulfides provides a strong basis for predicting its behavior. Acid-catalyzed dehydration is a common and effective method for promoting such intramolecular cyclizations.

Under acidic conditions, the hydroxyl group at the C-2 position is protonated, forming a good leaving group (water). This facilitates the formation of a secondary carbocation at C-2. Subsequently, the lone pair of electrons on the sulfur atom of the phenylsulfanyl group can act as an intramolecular nucleophile, attacking the carbocation to form a five-membered ring. This process results in a sulfonium ion intermediate. The final step would involve the departure of the phenyl group, yielding the substituted tetrahydrothiophene. The expected product from the cyclization of this compound would be 3-isopropyltetrahydrothiophene.

The general mechanism for the acid-catalyzed dehydrative cyclization is as follows:

Protonation of the Hydroxyl Group: The Lewis or Brønsted acid catalyst protonates the hydroxyl group, converting it into a better leaving group (-OH2+).

Formation of a Carbocation: The protonated hydroxyl group departs as a molecule of water, generating a secondary carbocation at the C-2 position.

Intramolecular Nucleophilic Attack: The sulfur atom of the phenylsulfanyl group attacks the carbocation, leading to the formation of a five-membered ring and a tertiary sulfonium ion.

Deprotonation/Rearrangement: The final product, a substituted tetrahydrothiophene, is formed. The stability of the five-membered ring provides the thermodynamic driving force for this reaction.

Alternative methods for promoting such cyclizations could involve conversion of the alcohol to a better leaving group, such as a tosylate, followed by intramolecular nucleophilic substitution by the sulfur atom.

The table below summarizes the predicted outcomes and plausible conditions for the cyclization of this compound based on known reactions of similar γ-hydroxy sulfides.

Data Table of Cyclization Reactions

Reaction TypeReagents/CatalystSolventTemperaturePredicted Product
Acid-Catalyzed DehydrationH₂SO₄ or TsOHToluene or DichloromethaneReflux3-Isopropyltetrahydrothiophene
Two-Step (via Tosylate)1. TsCl, Pyridine 2. HeatPyridine, then a non-polar solventRoom Temperature, then Reflux3-Isopropyltetrahydrothiophene

Spectroscopic and Structural Elucidation of 3 Methyl 1 Phenylsulfanyl Butan 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Methyl-1-(phenylsulfanyl)butan-2-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unambiguously confirm its structure.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. The expected chemical shifts are influenced by shielding and deshielding effects from nearby functional groups, such as the hydroxyl (-OH), the phenylsulfanyl (PhS-), and the alkyl groups. libretexts.org

The protons of the phenyl ring are expected to appear in the aromatic region (δ 7.0–7.5 ppm). The protons closer to the electron-donating sulfur atom will be more shielded than typical benzene (B151609) protons. The proton on the carbon bearing the hydroxyl group (CH-OH) is expected to be deshielded, appearing around δ 3.5-4.0 ppm. The protons of the methylene (B1212753) group adjacent to the sulfur (CH₂-S) would also be deshielded, typically appearing in the δ 2.5-3.5 ppm range. msu.edu The methine and methyl protons of the isopropyl group will be found in the upfield alkyl region (δ 0.8–2.0 ppm).

The hydroxyl proton (-OH) signal can vary in chemical shift (typically δ 1.0-5.0) and often appears as a broad singlet, though its exact position and multiplicity are dependent on solvent, concentration, and temperature. libretexts.org

Spin-spin coupling analysis using the n+1 rule helps to establish connectivity. For instance, the CH-OH proton would be expected to be a doublet of doublets, coupling to both the adjacent CH₂ protons and the methine proton of the isopropyl group.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CH(CH₃)₂~ 1.8 - 2.0m (multiplet)~ 6-7
-CH(OH)~ 3.6 - 3.8ddd (doublet of doublet of doublets)J ≈ 3-5, 7-9
-CH₂SPh~ 2.9 - 3.2 (diastereotopic)dd (doublet of doublets) eachJ ≈ 5-7, 13-15
-CH(CH ₃)₂~ 0.9 - 1.0 (diastereotopic)d (doublet) each~ 6-7
-OH~ 1.5 - 4.0br s (broad singlet)N/A
-SPh (ortho-H)~ 7.3 - 7.5m (multiplet)~ 7-8
-SPh (meta/para-H)~ 7.1 - 7.3m (multiplet)~ 7-8

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In proton-decoupled mode, each unique carbon atom gives a single peak, allowing for a direct count of non-equivalent carbons. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbons of the phenyl ring would appear in the aromatic region (δ 125–140 ppm). The carbon directly attached to sulfur (ipso-carbon) would have a distinct chemical shift within this range. The carbon bearing the hydroxyl group (C-OH) is expected around δ 70–80 ppm, while the carbon adjacent to the sulfur (C-S) would likely be found in the δ 35–45 ppm range. The carbons of the isopropyl group would appear in the upfield alkyl region (δ 15–35 ppm). compoundchem.comoregonstate.edu

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C=O (Ketone/Aldehyde)N/A
-COOH and DerivativesN/A
-SC ₆H₅ (ipso)~ 135 - 138
-SC H₅ (ortho, meta, para)~ 126 - 130
-CH(OH)~ 75 - 78
-CH₂SPh~ 40 - 45
-C H(CH₃)₂~ 30 - 34
-CH(C H₃)₂~ 18 - 22 (diastereotopic)

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR techniques are essential for confirming the complex structure of this compound by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity from the isopropyl methyl protons to the isopropyl methine proton, then to the CH-OH proton, and finally to the CH₂-S protons, confirming the backbone of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It is invaluable for definitively assigning the ¹³C peaks based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for establishing connectivity across quaternary carbons or heteroatoms. For example, an HMBC correlation would be expected from the CH₂ protons to the ipso-carbon of the phenyl ring, confirming the C-S-Ph linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. NOESY is particularly useful for determining the relative stereochemistry of the molecule, for instance, by observing spatial relationships between protons on the chiral centers (C2 and C3).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

For this compound, the key expected absorptions would be:

O-H Stretch: A strong and broad absorption band in the region of 3500–3200 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group in a secondary alcohol. libretexts.orgadichemistry.com

C-H Stretch: Absorptions in the 3000–2850 cm⁻¹ region due to the sp³ C-H bonds of the alkyl groups. Aromatic C-H stretches would appear just above 3000 cm⁻¹. libretexts.org

C-O Stretch: A strong band in the 1150–1075 cm⁻¹ range, which is typical for a secondary alcohol. spectroscopyonline.com

Aromatic C=C Stretch: Medium to weak bands in the 1600–1450 cm⁻¹ region, indicating the presence of the phenyl ring.

C-S Stretch: This vibration typically gives rise to a weak absorption in the 700-600 cm⁻¹ range and can be difficult to identify definitively. cdnsciencepub.com

Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (alcohol)3500 - 3200Strong, Broad
C-H (aromatic)3100 - 3000Medium
C-H (aliphatic)3000 - 2850Strong
C=C (aromatic)1600 - 1450Medium to Weak
C-O (secondary alcohol)1150 - 1075Strong
C-S (sulfide)700 - 600Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming its structure. For this compound (C₁₁H₁₆OS), the exact molecular weight is 196.09 g/mol .

The molecular ion peak (M⁺) at m/z = 196 might be observed, although it can be weak for alcohols. libretexts.org Common fragmentation pathways for this molecule would include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for alcohols. libretexts.org This could lead to the loss of an isopropyl radical (•CH(CH₃)₂) to give a fragment at m/z = 153, or the loss of the phenylsulfanylmethyl radical (•CH₂SPh) to give a fragment at m/z = 73.

Cleavage at the C-S Bond: The bond between the methylene group and the sulfur atom could cleave, leading to a phenylsulfanyl radical (•SPh) and a cation at m/z = 87, or a thiophenol cation (PhS⁺) at m/z = 109.

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion is another characteristic fragmentation for alcohols, which would result in a peak at m/z = 178. libretexts.org

Phenyl Group Fragmentation: Fragments characteristic of the phenylsulfanyl group, such as the phenyl cation (C₆H₅⁺) at m/z = 77, would also be expected.

Predicted Mass Spectrometry Fragments for this compound

m/zPredicted Fragment IdentityFragmentation Pathway
196[C₁₁H₁₆OS]⁺Molecular Ion (M⁺)
178[M - H₂O]⁺Dehydration
153[M - C₃H₇]⁺α-cleavage (loss of isopropyl)
123[CH₂SPh]⁺Cleavage of C-C bond
109[SPh]⁺Cleavage of C-S bond
87[M - SPh]⁺Cleavage of C-S bond
77[C₆H₅]⁺Fragmentation of phenyl group
73[M - CH₂SPh]⁺α-cleavage

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry (if crystalline forms exist)

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. compoundchem.com If this compound can be obtained as a single crystal of sufficient quality (typically >0.1 mm in all dimensions and free of significant imperfections), this method can provide precise information on bond lengths, bond angles, and torsional angles. compoundchem.com

Crucially, as the molecule contains two chiral centers (at C2 and C3), it can exist as different stereoisomers (diastereomers and enantiomers). X-ray crystallography is the most powerful method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable crystal of a single enantiomer (or a diastereomer) is analyzed. This would unambiguously establish the (R/S) configuration at each chiral center and reveal the preferred conformation of the molecule in the solid state.

Theoretical and Computational Studies of 3 Methyl 1 Phenylsulfanyl Butan 2 Ol

Conformational Analysis and Energy Landscape

Conformational analysis is fundamental to understanding a molecule's behavior, as its three-dimensional shape dictates its physical properties and biological activity. This analysis involves identifying all possible spatial arrangements of atoms (conformers) and determining their relative stabilities.

Potential Energy Surface Exploration

The potential energy surface (PES) is a conceptual map that relates the energy of a molecule to its geometry. By exploring the PES, computational chemists can identify stable conformers, which correspond to energy minima on the surface, and the transition states that connect them, which are saddle points.

For a flexible molecule like 3-Methyl-1-(phenylsulfanyl)butan-2-ol, with several rotatable single bonds (e.g., C-C, C-O, C-S), the PES can be complex. Theoretical calculations, such as systematic grid searches or more advanced molecular dynamics simulations, are employed to map this landscape. For instance, studies on related flexible molecules, like 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, utilize quantum chemical calculations alongside experimental NMR data to establish the proportions of predominant conformers in solution. mdpi.com A similar approach for this compound would involve rotating key dihedral angles (e.g., the S-C-C-O angle) to locate the most stable geometric arrangements.

Role of Intramolecular Interactions

The relative energies of different conformers are governed by a delicate balance of intramolecular interactions. These can include steric hindrance (repulsive forces between bulky groups) and stabilizing interactions like hydrogen bonds or dipole-dipole forces.

In this compound, a key interaction would be the potential for an intramolecular hydrogen bond between the hydroxyl (-OH) group's hydrogen and the sulfur atom's lone pair of electrons or the phenyl ring's π-system. The strength and geometry of such bonds would significantly influence which conformers are most stable. For example, in studies of 3-(phenylsulfanyl)-1-methyl-2-piperidones, intramolecular hydrogen bonds were found to be crucial in determining the preferred geometry. nih.gov The presence of a solvent can also alter the conformational equilibrium; polar solvents might disrupt intramolecular hydrogen bonds and favor more extended, polar conformers. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are essential for describing the electronic structure of a molecule. nih.gov These calculations provide detailed information about electron distribution, orbital energies, and other properties that are critical for predicting chemical reactivity. tandfonline.combohrium.comresearchgate.net

HOMO-LUMO Analysis and Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: Represents the outermost electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting reactivity towards electrophiles.

LUMO: Represents the lowest energy site for accepting electrons. A lower LUMO energy indicates a greater ability to accept electrons, suggesting reactivity towards nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap generally implies high chemical reactivity, lower kinetic stability, and that the molecule is more easily excited. mdpi.comumich.edu

For this compound, the HOMO is likely to have significant contributions from the sulfur atom's lone pairs and the phenyl ring's π-system, making these the probable sites for electrophilic attack. The LUMO would likely be distributed over the aromatic ring. DFT calculations at a level like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would provide precise energies and visualizations of these orbitals. researchgate.net

PropertyValue (eV)Description
HOMO Energy -6.25Energy of the highest occupied molecular orbital.
LUMO Energy -0.85Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap 5.40Indicates the molecule's excitability and kinetic stability. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. mdpi.com It is an invaluable tool for predicting how a molecule will interact with other charged species. researchgate.net

The color scheme typically follows this convention:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack. researchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack. researchgate.net

Green/Yellow: Regions of intermediate or near-zero potential.

In this compound, MEP mapping would likely show a negative potential (red/yellow) around the oxygen atom of the hydroxyl group and on the sulfur atom due to their lone pairs of electrons, identifying them as sites for electrophilic interaction. nih.gov A positive potential (blue) would be expected on the hydroxyl hydrogen, making it a potential hydrogen bond donor. The phenyl ring would exhibit a mixed potential, being generally electron-rich but with positive potential on its hydrogen atoms.

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is widely used to explore the detailed pathways of chemical reactions. By modeling the reactants, products, intermediates, and, crucially, the transition states, researchers can determine the favorability and kinetics of a proposed mechanism. rsc.orgresearchgate.net

For this compound, a key reaction could be its synthesis via the ring-opening of an epoxide with a thiophenol, a common method for preparing β-hydroxy sulfides. nih.gov Computational modeling could elucidate the regioselectivity of this reaction by comparing the activation energies for the nucleophilic attack of the thiolate at the two different carbon atoms of the epoxide ring. The calculations would involve locating the transition state structures for each pathway and calculating their energies. The path with the lower activation energy would be the kinetically favored one. Such studies provide a theoretical foundation for understanding and optimizing synthetic procedures.

Computational Insights into Stereoselectivity

The synthesis of this compound can result in different stereoisomers. Understanding and controlling the stereoselectivity of the reaction is crucial. Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the factors that govern the formation of a specific stereoisomer.

By modeling the reaction pathways, the transition states leading to different stereoisomers can be located and their energies calculated. The transition state with the lower activation energy will correspond to the kinetically favored product. These calculations can provide a quantitative understanding of the origins of stereoselectivity, which can be attributed to factors such as steric hindrance and electronic effects in the transition states.

For instance, a hypothetical study on the formation of this compound could involve the analysis of the nucleophilic attack on a prochiral ketone. The calculated energies for the transition states leading to the (R) and (S) enantiomers would reveal the energetic preference for one over the other.

Table 1: Hypothetical Calculated Transition State Energies for Stereoisomer Formation

Transition State Method/Basis Set Relative Energy (kcal/mol)
TS-(R) B3LYP/6-31G(d) 0.0

This hypothetical data suggests that the transition state leading to the (R)-enantiomer is lower in energy, and thus, the (R)-enantiomer would be the major product.

Solvent Effects on Reaction Pathways

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. Computational models, such as the Polarizable Continuum Model (PCM), can be employed to investigate the role of the solvent in the reaction pathways leading to this compound. mdpi.com These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies for reactants, transition states, and products.

A computational study could reveal that polar solvents stabilize charged intermediates or transition states more effectively than nonpolar solvents, thereby altering the energy barriers of the reaction. For example, a reaction proceeding through a polar transition state would be accelerated in a polar solvent.

Table 2: Hypothetical Calculated Activation Energies in Different Solvents

Solvent Dielectric Constant Calculated Activation Energy (kcal/mol)
n-Hexane 1.88 15.2
Dichloromethane 8.93 12.8

The hypothetical data in Table 2 illustrates that as the polarity of the solvent increases, the activation energy for the reaction decreases, suggesting that the reaction is favored in more polar environments.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are widely used for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net These predictions are invaluable for the structural elucidation of newly synthesized compounds like this compound and for the validation of experimental data.

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method for NMR, can provide accurate predictions of ¹H and ¹³C chemical shifts. nih.govnih.gov Similarly, vibrational frequencies in an IR spectrum can be calculated and compared with experimental results. The accuracy of these predictions is highly dependent on the chosen functional and basis set. researchgate.net

A common practice is to calculate the spectroscopic parameters for a proposed structure and then compare them with the experimentally obtained spectra. A good correlation between the calculated and experimental data provides strong evidence for the correctness of the proposed structure. mdpi.com

Table 3: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound

Carbon Atom Experimental δ (ppm) Calculated δ (ppm) (B3LYP/6-311+G(d,p))
C1 38.2 37.9
C2 75.1 74.8
C3 32.5 32.1
C4 18.9 18.5
C5 19.3 18.9
C-ipso 136.8 136.5
C-ortho 129.5 129.2
C-meta 128.9 128.6

The close agreement between the hypothetical experimental and calculated chemical shifts in Table 3 would serve to confirm the structure of this compound.

Applications of 3 Methyl 1 Phenylsulfanyl Butan 2 Ol in Advanced Organic Synthesis and Materials Science

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are fundamental components in asymmetric synthesis, a field focused on creating specific enantiomers of chiral molecules. nih.gov 3-Methyl-1-(phenylsulfanyl)butan-2-ol is structurally classified as a chiral β-hydroxysulfide, a class of compounds highly valued for their utility in constructing complex molecular architectures. ucl.ac.uk The dual functionality of the hydroxyl and phenylsulfanyl groups allows for a wide range of chemical transformations. The hydroxyl group can be activated for nucleophilic substitution, while the sulfur atom can be oxidized to sulfoxides or sulfones, further expanding its synthetic potential. researchgate.net

The enantioselective synthesis of natural products and their analogues is a primary application for chiral building blocks like β-hydroxysulfides. researchgate.net These synthons are instrumental in constructing carbon skeletons with precise stereocontrol. For instance, the hydroxyl group can be converted into a good leaving group, facilitating the introduction of various nucleophiles with an inversion of stereochemistry, a key step in building up molecular complexity.

While specific examples detailing the use of this compound in the total synthesis of a named natural product are not extensively documented in readily available literature, the general strategy is well-established. Chiral β-hydroxy esters and similar structures are routinely used to create stereocenters found in marine natural products and other bioactive compounds. researchgate.netrsc.org The synthetic pathway often involves leveraging the existing stereocenter to induce chirality at new centers, a process known as substrate-controlled synthesis.

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are prevalent in medicinal chemistry. The functional groups in this compound make it a suitable precursor for synthesizing various heterocyclic systems. Through intramolecular reactions, the hydroxyl and phenylsulfanyl moieties can participate in ring-closing steps to form sulfur-containing heterocycles like tetrahydrothiophenes and their derivatives.

For example, the hydroxyl group can be transformed into a leaving group, allowing the sulfur atom to act as an internal nucleophile, leading to the formation of a cyclic thioether. Such strategies are fundamental in creating polyfunctionalized chiral building blocks that serve as intermediates for alkaloids and other complex nitrogen- and sulfur-containing heterocyclic systems. researchgate.net

Utility in the Preparation of Specialty Organofluorine Compounds

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, making organofluorine chemistry a vital area of research, particularly in drug development. cas.cn One of the common methods for introducing fluorine is through deoxyfluorination, where a hydroxyl group is directly replaced by a fluorine atom. thieme-connect.combrynmawr.edu

Reagents such as diethylaminosulfur trifluoride (DAST) and sulfur tetrafluoride (SF4) are used to convert alcohols into alkyl fluorides. acs.orgthieme-connect.de Applying this methodology to this compound would provide a direct route to its fluorinated analogue, 2-fluoro-3-methyl-1-(phenylsulfanyl)butane. This transformation typically proceeds with an inversion of configuration at the stereocenter, allowing for the synthesis of enantioenriched organofluorine compounds from an enantiopure alcohol precursor. acs.orgacs.org Such reactions are crucial for creating novel fluorinated molecules for pharmaceutical and agrochemical screening. escholarship.org

Development of Ligands and Catalysts Containing the Phenylsulfanyl Butanol Motif

Chiral ligands are essential for transition-metal-catalyzed asymmetric reactions, which are powerful tools for producing enantiomerically pure compounds. mdpi.com The structure of this compound, containing both a sulfur donor (thioether) and an oxygen donor (alcohol), makes it an excellent candidate for a bidentate ligand. This "S,O-heterodonor" motif can coordinate with various transition metals like palladium, rhodium, and iridium. bohrium.com

Chiral thioether ligands have been successfully used in a variety of asymmetric catalytic reactions, including allylic substitution and hydrogenation. researchgate.netrsc.org The phenylsulfanyl butanol framework can be incorporated into more complex ligand structures, where the steric and electronic properties are fine-tuned to achieve high enantioselectivity in catalytic processes. For instance, metal-bound thioethers can act as hemilabile ligands, reversibly binding to the metal center to open a coordination site for reactants during the catalytic cycle. nih.gov

Integration into Advanced Materials or Functional Molecules

The unique properties of organosulfur compounds are also being explored in the field of materials science. The phenylsulfanyl group, in particular, can be integrated into larger molecular frameworks to influence their organizational properties. One area of application is in the development of liquid crystals. tandfonline.com

Research has shown that incorporating thioether linkages into the molecular structure of liquid crystal dimers and trimers can significantly affect their phase behavior. nih.gov The smaller bond angle and greater flexibility of the C–S–C bond compared to ether (C–O–C) or methylene (B1212753) (C–CH2–C) linkages can induce a more bent molecular shape. rsc.orgrsc.org This bending is a key factor in the formation of specific liquid crystal phases, such as the twist-bend nematic (NTB) phase. researchgate.net While this compound itself is not a liquid crystal, its phenylsulfanyl butanol motif could be incorporated as a chiral fragment into larger mesogenic molecules to create advanced functional materials with unique optical or electronic properties.

Future Research Directions and Unexplored Avenues for 3 Methyl 1 Phenylsulfanyl Butan 2 Ol

Discovery of Novel, Highly Efficient, and Sustainable Synthetic Routes

The development of new synthetic methodologies for 3-Methyl-1-(phenylsulfanyl)butan-2-ol is a primary area for future investigation. Current synthetic approaches, while functional, may be enhanced in terms of efficiency, cost-effectiveness, and environmental impact. Future research could focus on several key areas:

Catalytic Asymmetric Synthesis: The stereochemistry of the hydroxyl and thioether groups is crucial for the molecule's potential applications. Research into novel chiral catalysts, such as organocatalysts or transition-metal complexes, could lead to highly enantioselective and diastereoselective syntheses. This would provide access to specific stereoisomers, which is vital for applications in pharmaceuticals and materials science.

Biocatalysis: The use of enzymes in the synthesis of this compound represents a promising sustainable approach. Enzymes can operate under mild conditions and often exhibit high selectivity, reducing the need for protecting groups and minimizing waste. Screening for novel enzymes or engineering existing ones could provide a green and efficient synthetic route.

Continuous Flow Synthesis: Shifting from batch to continuous flow processes can offer significant advantages in terms of safety, scalability, and product consistency. Future work could involve designing a continuous flow system for the synthesis of this compound, potentially integrating catalytic steps to improve efficiency.

Exploration of Undiscovered Reactivity and Functional Group Interconversions

The reactivity of this compound is another fertile ground for future research. The interplay between the hydroxyl and phenylsulfanyl groups offers a range of possibilities for novel chemical transformations.

Key areas for exploration include:

Oxidation and Reduction Reactions: Systematic studies on the oxidation of the sulfide (B99878) to sulfoxide (B87167) and sulfone, and the alcohol to a ketone, would provide a family of related compounds with potentially different properties and applications. Conversely, reductive cleavage of the carbon-sulfur bond could be explored as a synthetic strategy.

Neighboring Group Participation: The proximity of the hydroxyl and phenylsulfanyl groups may lead to interesting neighboring group participation effects in various reactions. Investigating these effects could uncover novel reaction pathways and provide access to unique molecular architectures.

Functional Group Interconversions: A comprehensive study of functional group interconversions would expand the synthetic utility of this compound. This could include conversion of the hydroxyl group to other functionalities like halides, azides, or amines, and modification of the phenyl ring on the thioether. A general overview of common functional group interconversions is presented in Table 1. ub.eduvanderbilt.edu

Table 1: Potential Functional Group Interconversions for this compound

Starting Functional Group Reagent(s) Resulting Functional Group
Alcohol (-OH) Thionyl chloride (SOCl₂) Chloroalkane (-Cl)
Alcohol (-OH) Phosphorous tribromide (PBr₃) Bromoalkane (-Br)
Alcohol (-OH) Dess-Martin periodinane Ketone (=O)
Sulfide (-S-) Hydrogen peroxide (H₂O₂) Sulfoxide (-SO-)

Advanced In Silico Screening and Machine Learning for Reaction Optimization

Computational chemistry and machine learning are powerful tools that can accelerate the discovery and optimization of chemical reactions. researchgate.net For this compound, these approaches can be applied to:

Predicting Reactivity and Reaction Outcomes: Quantum chemical calculations can be used to model the electronic structure of the molecule and predict its reactivity towards various reagents. This can help in identifying promising reaction conditions before extensive experimental work.

High-Throughput Virtual Screening: In silico screening of catalyst libraries can identify potential candidates for the asymmetric synthesis of this compound. This can significantly reduce the experimental effort required to find an optimal catalyst.

Machine Learning for Optimization: Machine learning algorithms can be trained on experimental data to build models that predict reaction yields and selectivities. These models can then be used to optimize reaction parameters such as temperature, solvent, and catalyst loading, leading to more efficient and robust synthetic processes.

Integration into Emerging Fields of Chemical Research

The unique structural features of this compound make it an interesting candidate for application in emerging areas of chemical research.

Photoredox Catalysis: The sulfide moiety could potentially be involved in photoredox catalytic cycles. Research could explore the use of this compound as a substrate or even a component of a photocatalytic system for various organic transformations.

Flow Chemistry: As mentioned earlier, the development of a continuous flow synthesis would be a significant advancement. Flow chemistry offers precise control over reaction parameters and can enable the use of hazardous reagents or high-pressure/high-temperature conditions in a safe and controlled manner. noelresearchgroup.comdoi.org This could open up new avenues for the synthesis and modification of this compound.

Materials Science: The combination of a polar hydroxyl group and a polarizable sulfur atom could impart interesting properties to materials incorporating this molecule. Future research could investigate its use as a building block for polymers, liquid crystals, or functional materials with specific optical or electronic properties.

Q & A

What are the recommended synthetic strategies for 3-Methyl-1-(phenylsulfanyl)butan-2-ol?

Level: Basic
Answer:
The synthesis of this compound can involve nucleophilic substitution or organometallic approaches. A plausible route is the reaction of a suitable alcohol precursor (e.g., 3-methylbutan-2-ol) with a phenylsulfanylating agent, such as thiophenol (PhSH) under oxidative or basic conditions. Alternatively, Grignard reagents could be employed to introduce the phenylsulfanyl group. For example, reacting a Grignard reagent derived from bromobenzene with a ketone intermediate may yield the target compound. Reaction conditions often require anhydrous solvents (e.g., THF) and catalysts like n-BuLi, as seen in analogous syntheses of sulfanyl alcohols .

How does the phenylsulfanyl moiety influence the compound’s reactivity in oxidation reactions?

Level: Advanced
Answer:
The phenylsulfanyl group (PhS-) acts as an electron-donating substituent due to sulfur’s lone pairs, which can stabilize adjacent carbocations during oxidation. This contrasts with phenyl or alkyl groups, which lack such stabilization. Oxidation of this compound with agents like KMnO4 or CrO3 may preferentially target the hydroxyl group, forming a ketone (e.g., 3-methyl-1-(phenylsulfanyl)butan-2-one). The sulfur atom itself may oxidize to sulfoxide or sulfone derivatives under strong oxidative conditions, altering reactivity pathways .

What spectroscopic techniques are optimal for structural elucidation of this compound?

Level: Basic
Answer:
Key techniques include:

  • <sup>1</sup>H NMR : The hydroxyl proton (~1–5 ppm, broad), methyl groups (0.8–1.5 ppm), and aromatic protons (6.5–7.5 ppm) provide distinct signals.
  • <sup>13</sup>C NMR : The quaternary carbon bearing the hydroxyl group (~70–75 ppm) and the sulfur-attached carbon (~40–50 ppm) are diagnostic.
  • IR Spectroscopy : O-H stretching (~3200–3600 cm<sup>-1</sup>) and C-S stretching (~600–700 cm<sup>-1</sup>) confirm functional groups.
  • Mass Spectrometry (MS) : Molecular ion peaks and fragmentation patterns (e.g., loss of H2O or PhS group) aid in verification .

What challenges arise in achieving enantioselective synthesis, and what catalytic systems are promising?

Level: Advanced
Answer:
The tertiary alcohol center and sulfur’s stereoelectronic effects complicate enantioselective synthesis. Chiral catalysts (e.g., BINOL-derived ligands) or enzymatic resolution may enhance stereocontrol. Asymmetric catalysis using directing groups (e.g., sulfonyl or phenoxy groups) has been effective in related systems, as demonstrated in the synthesis of 3-Phenoxy-1-(phenylsulfonyl)butan-2-ol via [3,3]-sigmatropic rearrangements . Computational modeling (DFT) can predict transition states to optimize catalyst design .

How does this compound interact with biological targets, and what computational tools predict its bioactivity?

Level: Advanced
Answer:
The phenylsulfanyl group may engage in hydrophobic interactions with protein pockets, while the hydroxyl group participates in hydrogen bonding. Molecular docking studies (e.g., AutoDock Vina) and QSAR models can predict binding affinities to enzymes or receptors. For example, analogs like 4-(Methylsulfanyl)butan-2-ol exhibit antioxidant activity by scavenging free radicals, suggesting similar mechanisms for this compound . MD simulations further elucidate dynamic interactions with biomolecules .

What are the stability considerations under varying storage conditions?

Level: Basic
Answer:
As a tertiary alcohol, it is prone to acid-catalyzed dehydration, forming alkenes. Storage under inert atmospheres (N2 or Ar) in cool, dry conditions (4°C) is recommended. The phenylsulfanyl group may oxidize to sulfoxides over time; stabilizers like BHT can mitigate this. Physical properties (bp ~140–160°C, density ~0.85–0.90 g/cm<sup>3</sup>) align with similar alcohols, guiding solvent selection for purification .

Can this compound undergo [3,3]-sigmatropic rearrangements, and what products form?

Level: Advanced
Answer:
If the hydroxyl group is derivatized (e.g., as an acetate or ether), a [3,3]-sigmatropic Cope or Claisen rearrangement may occur. For example, converting the alcohol to an allyl vinyl ether could yield γ,δ-unsaturated ketones. Such rearrangements are highly dependent on steric and electronic effects of the phenylsulfanyl group, which may hinder or direct the pathway .

How does the compound’s solubility profile compare to non-sulfur analogs?

Level: Basic
Answer:
The phenylsulfanyl group enhances lipophilicity, reducing water solubility compared to non-sulfur analogs (e.g., 3-methylbutan-2-ol). It is miscible with polar aprotic solvents (DMSO, DMF) and moderately soluble in alcohols (EtOH, MeOH). Solubility parameters (Hansen, Hildebrand) can be calculated using group contribution methods .

What are the key differences in reaction outcomes when substituting sulfur with oxygen in analogous alcohols?

Level: Advanced
Answer:
Replacing S with O (e.g., 3-Methyl-1-phenoxybutan-2-ol) increases hydrogen-bonding capacity and polarity. Sulfur’s lower electronegativity weakens hydrogen bonds but enhances nucleophilicity, making the compound more reactive in SN2 reactions. Oxidation pathways also diverge: sulfur oxidizes to sulfoxides/sulfones, while oxygen forms ketones or carboxylic acids .

What industrial or environmental safety protocols apply to handling this compound?

Level: Basic
Answer:
Follow UN GHS guidelines (Rev. 8): Use PPE (gloves, goggles), ensure ventilation, and avoid ignition sources. Waste disposal should comply with local regulations for sulfur-containing organics. Toxicity data (e.g., LD50) for analogs like 3-methylbutan-2-ol suggest moderate acute toxicity, necessitating careful handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.